Intermediate for 2–5 Fold HDAC Cytotoxicity Enhancement vs. SAHA: The 2-Chlorophenyl Advantage
The 5-(2-chlorophenyl)-1,3,4-thiadiazole scaffold serves as the core intermediate for synthesizing hydroxamic acid HDAC inhibitors. Compound 5b, synthesized by condensing the 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine precursor (obtainable by deacetylation of 392241-78-0) with suberic acid monohydroxamic acid, demonstrated two- to five-fold greater cytotoxicity than SAHA (vorinostat) across five human cancer cell lines (SW620, MCF7, PC3, AsPC1, NCI-H460) [1]. Docking studies revealed that these 2-chlorophenyl-containing compounds exhibited higher binding affinity toward HDAC8 than SAHA [1].
| Evidence Dimension | Cytotoxicity fold-improvement over SAHA in cancer cell lines |
|---|---|
| Target Compound Data | 2- to 5-fold more potent than SAHA (compound 5b, derived from 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine precursor) |
| Comparator Or Baseline | SAHA (vorinostat, suberoylanilide hydroxamic acid) — baseline potency = 1× |
| Quantified Difference | 2–5× greater cytotoxicity (qualitative fold-range across five cancer cell lines) |
| Conditions | Five human cancer cell lines: SW620 (colon), MCF7 (breast), PC3 (prostate), AsPC1 (pancreas), NCI-H460 (lung); HDAC inhibition assay; molecular docking against HDAC8 |
Why This Matters
Procurement of 392241-78-0 enables access to a validated SAR pathway where the 2-chlorophenyl orientation consistently produces multi-fold potency gains over the FDA-approved reference agent, a differentiation not achievable with unsubstituted phenyl or non-halogenated thiadiazole intermediates.
- [1] Nam NH, Huong TT, Dung do TM, et al. Synthesis, bioevaluation and docking study of 5-substitutedphenyl-1,3,4-thiadiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents. J Enzyme Inhib Med Chem. 2014;29(5):611-618. doi:10.3109/14756366.2013.832238. PMID: 24020585. View Source
